5-(2-Chlorophenoxy)pyrimidin-2(1H)-one

Medicinal chemistry Structure-activity relationship Isomer comparison

5-(2-Chlorophenoxy)pyrimidin-2(1H)-one (CAS 927413-65-8) is a synthetic, monocyclic pyrimidin‑2(1H)‑one bearing an ortho‑chlorophenoxy substituent at the 5‑position. This scaffold is classified within the broader family of 5‑phenoxy‑2(1H)‑pyrimidinones, a chemotype historically associated with bronchodilator, anti‑ulcer, and anti‑inflammatory activities.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 927413-65-8
Cat. No. B13636079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenoxy)pyrimidin-2(1H)-one
CAS927413-65-8
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CNC(=O)N=C2)Cl
InChIInChI=1S/C10H7ClN2O2/c11-8-3-1-2-4-9(8)15-7-5-12-10(14)13-6-7/h1-6H,(H,12,13,14)
InChIKeySQALISWFLCDEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenoxy)pyrimidin-2(1H)-one: A 5‑Phenoxy‑2(1H)‑pyrimidinone Scaffold for Inflammation and Kinase Research


5-(2-Chlorophenoxy)pyrimidin-2(1H)-one (CAS 927413-65-8) is a synthetic, monocyclic pyrimidin‑2(1H)‑one bearing an ortho‑chlorophenoxy substituent at the 5‑position . This scaffold is classified within the broader family of 5‑phenoxy‑2(1H)‑pyrimidinones, a chemotype historically associated with bronchodilator, anti‑ulcer, and anti‑inflammatory activities [1]. Literature suggests that compounds with analogous structures have been investigated as inhibitors of receptor tyrosine kinases critical in oncology . The presence of a single chlorine atom at the ortho position of the phenoxy ring provides a distinct electronic and steric environment that can influence target binding selectivity and physicochemical properties relative to other chlorophenoxy isomers [REFS-1, REFS-2].

1
5-Phenoxy-2(1H)-pyrimidinone scaffold. Underexplored ortho‑chloro substitution pattern for inflammation and kinase research.
2
Positional SAR probe. Sterically and electronically distinct from meta- and para‑chloro isomers for class-level selectivity mapping.
3
Agrochemical entry point. Ortho‑chlorophenoxy substructure recognized in herbicidal pyrimidine patent literature.

Why 5‑Phenoxy‑2(1H)‑pyrimidinone Analogs Cannot Be Considered Interchangeable


Within the 5‑phenoxy‑2(1H)‑pyrimidinone class, the position and nature of substituents on the phenoxy ring dictate distinct pharmacological outcomes. Classic medicinal chemistry work by Lipinski et al. [1] demonstrated that shifting a methyl group from the para to the meta position on the phenoxy ring completely altered the therapeutic profile: 5-(p-methylphenoxy)‑2(1H)‑pyrimidinone was a potent bronchodilator, whereas 5-(m-methylphenoxy)‑2(1H)‑pyrimidinone showed no bronchodilator activity but strong anti‑ulcer effects, surpassing the clinical agent carbenoxolone. Similarly, the ortho‑chloro substitution in the target compound creates a unique steric and electronic profile compared to its 3‑chloro (meta) and 4‑chloro (para) isomers, preventing direct substitution without risking a change or loss of desired biological activity.

Target Isomer 5-(2-Chlorophenoxy)-2(1H)-pyrimidinone
Procurement Rationale Ortho-chloro substitution creates a unique steric and electronic environment critical for target engagement.
Substitute Risk 3-Chloro or 4-chloro isomer
Mismatch Context Class SAR shows substituent position dictates biological outcome; a different isomer may shift the response profile entirely. Reference: Lipinski et al. (1980) para vs. meta methyl switch.

Quantitative Differentiation Evidence for 5-(2-Chlorophenoxy)pyrimidin-2(1H)-one


Ortho‑Chloro Substitution Confers a Distinct Physicochemical and Structural Profile vs. Meta and Para Isomers

The ortho‑chlorophenoxy configuration in 5‑(2‑chlorophenoxy)pyrimidin‑2(1H)‑one creates a sterically constrained and electronically distinct environment compared to the 3‑chloro (meta) and 4‑chloro (para) isomers. While specific experimentally determined pKa, logP, or target IC₅₀ values for these three isomers could not be located in the open literature, classical SAR studies on 5‑phenoxy‑2(1H)‑pyrimidinones [1] have established that the position of substituents on the phenoxy ring is a critical determinant of biological activity, with ortho‑substituted analogs having the potential for different conformational preferences and target engagement modes [2].

Isomer-specific physicochemical profile
Class-level inference
Qualitative differentiation from meta/para isomers by steric and electronic effects.
Isomer choice may determine biological profile.
Quantitative pKa/logP/isomer activity data not publicly available.
Medicinal chemistry Structure-activity relationship Isomer comparison

Class‑Demonstrated Bronchodilator and Anti‑Ulcer Potential with Position‑Dependent Selectivity

In a head‑to‑head study of 5‑phenoxy‑2(1H)‑pyrimidinones, Lipinski et al. [1] demonstrated that bronchodilator activity (histamine‑challenged guinea pig model) was most prominent in analogs with electron‑withdrawing or ‑donating substituents at the para position of the phenoxy ring, while significant anti‑ulcer activity (cold‑restraint stressed rat model) was observed only in the 2(1H)‑pyrimidinone series among three closely related analogs. Notably, 5‑(m‑methylphenoxy)‑2(1H)‑pyrimidinone showed more potent anti‑ulcer effects than carbenoxolone without bronchodilator activity, while the para‑methyl isomer showed the opposite profile [1].

Position-dependent anti-ulcer/bronchodilator activity
Head-to-head
m-Methyl analog showed anti-ulcer effect > carbenoxolone; p-methyl analog showed bronchodilator effect comparable to or > theophylline.
Substituent position is a key selectivity switch for in vivo model responses.
Chloro analogs not explicitly quantified in this study; class-level extrapolation.
Respiratory disease Gastrointestinal Phenoxypyrimidinone SAR

Herbicidal Utility Indicated for Ortho‑Chlorophenoxy Pyrimidine Analogs in Patent Literature

The patent GB684759A [1] explicitly lists '5‑o‑chlorophenoxy' as one of the synthesized 2,4‑diaminopyrimidine derivatives. A related patent, US4824949 [2], describes O‑substituted phenoxy heterocyclic compounds, including 5‑chloro‑2‑(o‑phenoxy)pyrimidine, as herbicidal agents effective against broad‑leaved and gramineous weeds. This suggests that the ortho‑chlorophenoxy substitution pattern is a recognized motif for herbicidal activity.

Herbicidal utility for ortho-chlorophenoxy pyrimidines
Class-level inference
5-Chloro-2-(o-phenoxy)pyrimidine active against broad-leaved and gramineous weeds.
Supports agrochemical screening context for novel herbicide candidates.
Specific ED₅₀ for target compound not publicly available.
Agrochemical Herbicide Phenoxypyrimidine

Structural Similarity to Kinase‑Targeting Pyrimidinone Scaffolds

5‑(2‑Chlorophenoxy)pyrimidin‑2(1H)‑one shares a core scaffold with pyrimidinone‑based kinase inhibitors, particularly those targeting receptor tyrosine kinases such as EGFR and HER2 . While direct activity data for this compound against specific kinases is not publicly available, the scaffold is a recognized privileged structure in kinase inhibitor design. The specific ortho‑chlorophenoxy substitution differentiates it from the more commonly explored para‑substituted analogs, potentially offering distinct selectivity profiles.

Kinase-targeting scaffold recognition
Supporting evidence
Pyrimidin-2(1H)-one core is a privileged scaffold in kinase inhibitor design (e.g., EGFR/HER2 research).
Ortho-chloro vector may offer underexplored kinase selectivity.
Direct kinase inhibition data for this compound not available.
Oncology Kinase inhibition EGFR/HER2 research

Research and Industrial Application Scenarios for 5-(2-Chlorophenoxy)pyrimidin-2(1H)-one


Structure‑Activity Relationship (SAR) Studies of 5‑Phenoxy‑2(1H)‑pyrimidinones

This compound is a logical choice for laboratories systematically mapping the SAR of 5‑phenoxy‑2(1H)‑pyrimidinones. Given the established sensitivity of this class to the position and nature of phenoxy substituents [1], incorporating the ortho‑chloro isomer fills a critical gap alongside the 3‑chloro and 4‑chloro analogs, enabling full positional scanning to correlate substitution patterns with anti‑inflammatory, bronchodilatory, or anti‑ulcer activity. Its unique steric and electronic profile, defined by the ortho‑chlorine, allows researchers to probe conformational preferences that are inaccessible with the para isomer alone [2].

Medicinal Chemistry Lead Generation for Kinase‑Related Disease Targets

The pyrimidin‑2(1H)‑one core is a privileged scaffold in kinase inhibitor design, particularly for targets such as EGFR and HER2 [1]. 5‑(2‑Chlorophenoxy)pyrimidin‑2(1H)‑one provides an underexplored substitution vector for medicinal chemists seeking to diversify kinase inhibitor libraries beyond the more commonly used para‑substituted phenoxy analogs. Its procurement enables the synthesis of focused compound arrays to evaluate ortho‑chlorophenoxy‑dependent selectivity against kinase panels.

Agrochemical Discovery: Herbicide Lead Optimization

The ortho‑chlorophenoxy substructure is a recognized motif in herbicidal pyrimidine derivatives, with related compounds showing activity against broad‑leaved and gramineous weeds [1]. The 2(1H)‑pyrimidinone core, as opposed to the 2‑chloropyrimidine core common in commercial herbicides, may offer distinct physicochemical properties such as altered solubility, stability, or environmental fate. Agrochemical researchers can use this compound as a starting point for synthesizing novel herbicidal candidates with potentially improved selectivity or reduced environmental persistence.

Chemical Biology Probe Development for Phenotypic Screening

The class‑level precedent for in vivo anti‑ulcer and bronchodilator activity among 5‑phenoxy‑2(1H)‑pyrimidinones [1] makes this ortho‑chloro variant an attractive scaffold for developing chemical probes. By derivatizing the pyrimidinone core (e.g., at the nitrogen or remaining ring positions), researchers can generate tool compounds to interrogate biological pathways involved in inflammation, gastrointestinal protection, or respiratory function without the confounding effects of previously explored substitution patterns.

Application
Selection Property
Validation Focus
5‑Phenoxy‑2(1H)‑pyrimidinone SAR
Positional isomer library completeness
Correlate ortho-substitution with model-response endpoints
Kinase inhibitor lead generation
Underexplored substitution vector for kinase panel screening
Evaluate ortho-chlorophenoxy-dependent selectivity
Agrochemical herbicide discovery
Ortho-chlorophenoxy herbicidal motif with a 2(1H)-pyrimidinone core
Physicochemical property and environmental fate screening
Chemical biology probe development
Class-precedented in vivo model response profile
Pathway interrogation in inflammation or GI protection models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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